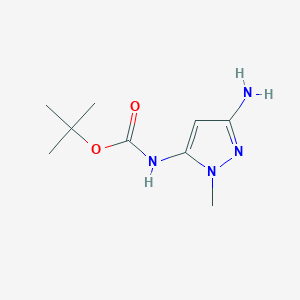
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 40275-96-5 . It has a molecular weight of 237.57 . The IUPAC name for this compound is 2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3ClF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene has been used in a number of scientific research applications. It is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of polymers, dyes, and other compounds. This compound has also been used in the synthesis of polymers, dyes, and other compounds. In addition, it has been used in the synthesis of polymeric catalysts, polymeric materials, and polymeric membranes.
Mécanisme D'action
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a useful intermediate in organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, polymers, dyes, and other compounds. The mechanism of action of this compound is based on its ability to undergo nucleophilic substitution reactions. In these reactions, the chlorine atom of this compound acts as a nucleophile and is replaced by the desired nucleophile. This reaction is catalyzed by a variety of acids and bases, depending on the desired reaction.
Biochemical and Physiological Effects
This compound is an organic compound with a molecular formula of C8H3ClF3NO. It is a colorless to light yellow liquid with a strong odor, and a boiling point of 153°C. This compound is a useful intermediate in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some toxic effects on the human body, including irritation of the skin, eyes, and respiratory tract.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a useful intermediate in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. The advantages of using this compound in laboratory experiments include its relatively low cost, availability, and ease of use. It can be synthesized in a variety of ways and is relatively stable in the presence of acids and bases. However, there are some limitations to using this compound in laboratory experiments. It is highly reactive and may react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, it is toxic and can cause irritation of the skin, eyes, and respiratory tract.
Orientations Futures
The use of 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene in organic synthesis has been widely studied and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds have been explored. However, there are still many potential future directions for research on this compound. These include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of polymers, dyes, and other compounds. In addition, further research could be done on the development of new synthetic methods for the synthesis of this compound, as well as the optimization of existing methods. Finally, further research could be done on the development of new catalysts and reagents for the synthesis of this compound.
Méthodes De Synthèse
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene can be synthesized in several ways. The most common method is the reaction of 4-trifluoromethoxybenzene and phosgene in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from -10 to -20°C, and yields this compound in good yields. Another method for the synthesis of this compound is the reaction of 4-trifluoromethoxybenzene and chloroform in the presence of a base catalyst. The reaction is carried out at temperatures ranging from 0 to 5°C, and yields this compound in good yields.
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene involves the reaction of 2-chloro-4-(trifluoromethoxy)aniline with phosgene.", "Starting Materials": [ "2-chloro-4-(trifluoromethoxy)aniline", "Phosgene" ], "Reaction": [ "To a solution of 2-chloro-4-(trifluoromethoxy)aniline in anhydrous dichloromethane, phosgene is added dropwise at 0°C.", "The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for an additional 2 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene." ] } | |
Numéro CAS |
79960-69-3 |
Formule moléculaire |
C8H3ClF3NO2 |
Poids moléculaire |
237.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



